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Introduction
RNA interference (RNAi) is a powerful mechanism for selectively silencing gene expression,

offering immense therapeutic potential for a wide range of diseases. The primary challenge in

harnessing RNAi lies in the safe and effective delivery of small interfering RNA (siRNA) to

target cells and tissues. 98N12-5 is a novel, multi-tail ionizable lipidoid that has demonstrated

significant promise as a key component of lipid nanoparticle (LNP) formulations for in vivo

siRNA delivery, particularly to the liver.[1] This document provides detailed application notes

and experimental protocols for utilizing 98N12-5 for therapeutic RNAi delivery.

Application Notes
Mechanism of Action
98N12-5 is an ionizable lipid, a critical component that facilitates the encapsulation of

negatively charged siRNA and its subsequent release into the cytoplasm of target cells.[2][3] At

an acidic pH during formulation, the amine groups of 98N12-5 become protonated, enabling

the electrostatic complexation with siRNA. The resulting LNPs are typically formulated with

helper lipids, including a phospholipid (like DSPC), cholesterol, and a PEGylated lipid, to

enhance stability and circulation time.[2][4][5]

Once administered intravenously, the LNPs circulate in the bloodstream. The PEGylated lipid

helps to shield the particle from opsonization, prolonging its circulation.[2][5] In the
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bloodstream, the LNPs are thought to be coated with endogenous proteins, such as

Apolipoprotein E (ApoE).[2] This ApoE coating facilitates the recognition and uptake of the

LNPs by hepatocytes via the low-density lipoprotein receptor (LDLR) through a process of

receptor-mediated endocytosis.[2][6]

Inside the cell, the LNPs are trafficked into endosomes. The acidic environment of the

endosome leads to the protonation of 98N12-5, resulting in a net positive charge of the LNP.

This positive charge is believed to promote the interaction with the negatively charged

endosomal membrane, leading to membrane disruption and the release of the siRNA cargo

into the cytoplasm.[2] Once in the cytoplasm, the siRNA can engage with the RNA-induced

silencing complex (RISC) to mediate the cleavage and degradation of its target mRNA,

resulting in gene silencing.[7]

Key Applications and Efficacy
98N12-5-formulated LNPs have been shown to be highly effective in delivering siRNA to the

liver in various animal models, including mice, rats, and non-human primates.[2] This has led to

potent and durable silencing of several therapeutically relevant hepatocyte-expressed genes.

Factor VII Silencing: Systemic administration of 98N12-5 LNPs encapsulating siRNA

targeting Factor VII (FVII), a blood coagulation factor produced in the liver, has resulted in

significant, dose-dependent reductions in both FVII mRNA and serum protein levels.[2]

Apolipoprotein B (ApoB) Silencing: Similarly, delivery of ApoB-targeting siRNA using 98N12-
5 LNPs has led to decreased ApoB mRNA in the liver and subsequent reductions in serum

ApoB protein and cholesterol levels.[2]

Local Delivery: Beyond systemic administration, 98N12-5 formulations have also been

explored for local delivery. For instance, intranasal administration has been tested for siRNA

delivery to the lungs.[2]

Data Presentation
Table 1: Representative 98N12-5 Lipid Nanoparticle
Formulation Compositions
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Component Molar Ratio (%) Role in Formulation

98N12-5 42

Ionizable lipid for siRNA

encapsulation and endosomal

escape.

Cholesterol 48

Stabilizes the lipid bilayer and

modulates membrane fluidity.

[6]

mPEG2000-Ceramide C16 or

mPEG2000-DMG
10

Provides a hydrophilic shield to

prevent aggregation and

prolong circulation.[2]

Note: The optimal lipid:siRNA weight ratio is a critical parameter that needs to be determined

empirically for each application, with ratios from 5:1 to 20:1 having been explored.[2]

Table 2: In Vivo Gene Silencing Efficacy of 98N12-5
Formulations
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Animal
Model

Target Gene
siRNA Dose
(mg/kg)

Route of
Administrat
ion

Percent
Gene
Silencing

Reference

Mouse Factor VII 1.25 - 10 Intravenous

>95%

(mRNA) at

2.5 mg/kg

[2]

Rat Factor VII 1.25 - 10 Intravenous

>90%

(protein) at 5

mg/kg

[2]

Non-human

Primate

(Cynomolgus

monkey)

ApoB 2.5 Intravenous
~70%

(protein)
[2]

Non-human

Primate

(Cynomolgus

monkey)

ApoB 6.25 Intravenous
>80%

(protein)
[2]
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Caption: Experimental workflow for 98N12-5 LNP formulation and in vivo evaluation.
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Caption: LNP-mediated siRNA delivery and gene silencing pathway.
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Experimental Protocols
Protocol 1: Formulation of 98N12-5 Lipid Nanoparticles
for siRNA Delivery
This protocol describes the preparation of 98N12-5 LNPs using a rapid mixing method, such as

with a microfluidic device.

Materials:

98N12-5 (ionizable lipidoid)

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol

mPEG2000-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-

[methoxy(polyethylene glycol)-2000])

siRNA (targeting the gene of interest)

Ethanol (200 proof, anhydrous)

Sodium Acetate Buffer (125 mM, pH 5.2)

Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

Microfluidic mixing device (e.g., NanoAssemblr) or a T-junction mixer

Dialysis cassettes (e.g., 3,500 MWCO)

Procedure:

Preparation of Lipid Stock Solutions:

Prepare individual stock solutions of 98N12-5, DSPC, cholesterol, and mPEG2000-DMG

in absolute ethanol at appropriate concentrations (e.g., 10-25 mg/mL). Ensure all lipids are

fully dissolved. Gentle heating may be required for some lipids.
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Preparation of the Lipid Mixture (Organic Phase):

In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the

desired molar ratio (e.g., 42:10:48 of 98N12-5:mPEG2000-DMG:cholesterol, with DSPC

also being a potential component).[2]

Add absolute ethanol to the lipid mixture to achieve a final ethanol concentration of

approximately 35% in the final mixed solution.

Preparation of the siRNA Solution (Aqueous Phase):

Dilute the siRNA stock in 125 mM Sodium Acetate Buffer (pH 5.2) to the desired

concentration. The final concentration should be calculated based on the target lipid:siRNA

weight ratio (e.g., 10:1).

Lipid Nanoparticle Formation:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid mixture (organic phase) and the siRNA solution (aqueous phase) into

separate syringes.

Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g.,

3:1 aqueous to organic) and total flow rate. The rapid mixing of the two streams will induce

the self-assembly of the LNPs.

Dialysis:

Immediately after formation, dialyze the LNP suspension against sterile, RNase-free PBS

(pH 7.4) for at least 2 hours, with one buffer exchange, using a dialysis cassette. This step

is crucial to remove ethanol and raise the pH to physiological levels.

Sterilization and Storage:

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Store the LNPs at 4°C. For long-term storage, consult stability studies, but -20°C or -80°C

may be appropriate.
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Protocol 2: Characterization of 98N12-5 LNPs
A. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):

Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

Acceptable LNPs for in vivo use typically have a mean diameter of 50-150 nm with a PDI

below 0.2.[8][9]

B. siRNA Encapsulation Efficiency using RiboGreen Assay:

Prepare two sets of LNP samples diluted in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

To one set of samples, add Triton X-100 to a final concentration of 0.5% to lyse the LNPs

and release the encapsulated siRNA.

Prepare a standard curve of the free siRNA using the RiboGreen reagent.

Add the RiboGreen reagent to both the intact and lysed LNP samples, as well as the

standards.

Measure the fluorescence (excitation ~480 nm, emission ~520 nm).

Calculate the encapsulation efficiency using the following formula:

Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact

LNPs) / (Fluorescence of lysed LNPs) x 100

Protocol 3: In Vivo Delivery and Gene Silencing Analysis
in Mice
Materials:

98N12-5 LNP-siRNA formulation

Control LNP formulation (e.g., encapsulating a non-targeting control siRNA)
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Saline or PBS (for control injections)

Appropriate mouse strain (e.g., C57BL/6)

Materials for intravenous injection (e.g., insulin syringes)

Materials for blood collection (e.g., retro-orbital or tail vein)

Materials for tissue harvesting and processing

RNA isolation kit

qRT-PCR reagents and instrument

Procedure:

Animal Dosing:

Administer the LNP-siRNA formulations to mice via intravenous (tail vein) injection. Doses

typically range from 0.5 to 10 mg siRNA/kg body weight.[2]

Include control groups receiving saline and/or LNPs with a control siRNA.

Sample Collection:

At predetermined time points post-injection (e.g., 48 hours), collect blood samples for

serum analysis of the target protein.

Euthanize the animals and harvest the target tissue (e.g., liver). Snap-freeze the tissue in

liquid nitrogen and store at -80°C until further analysis.

Analysis of Gene Silencing:

Protein Level: Quantify the target protein levels in the serum using an appropriate method,

such as ELISA.

mRNA Level:

Isolate total RNA from the harvested liver tissue using a commercial RNA isolation kit.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7406478/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform reverse transcription to synthesize cDNA.

Conduct quantitative real-time PCR (qRT-PCR) to measure the relative expression of

the target gene's mRNA, normalizing to a stable housekeeping gene (e.g., GAPDH).[10]

[11]

Data Analysis:

Calculate the percentage of gene silencing by comparing the mRNA and protein levels in

the treated groups to the control groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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